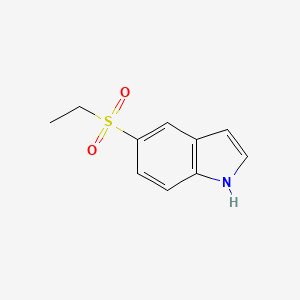

![molecular formula C8H12ClNO2S B1532548 2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride CAS No. 1258640-11-7](/img/structure/B1532548.png)

2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride

Descripción general

Descripción

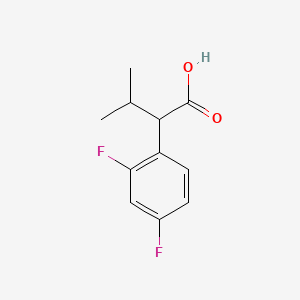

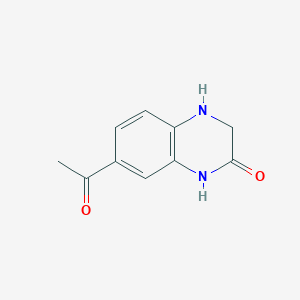

“2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride” is a chemical compound with the molecular formula C8H12ClNO2S and a molecular weight of 221.70 . It is related to 2-Thiopheneethylamine, an aromatic amine , and 2-Thiopheneacetic acid, a member of thiophenes and a monocarboxylic acid .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Molecular Structure Analysis

The molecular structure of “2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride” includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

Thiophene derivatives, including “2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride”, can undergo various types of reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring .Aplicaciones Científicas De Investigación

Synthesis of Analogs and Derivatives

- The synthesis of thiophene derivatives has been a focus in medicinal chemistry for their potential analgesic and anti-inflammatory activities, comparable to those of acetylsalicylic acid. These compounds exhibit significant biological activities, indicating their utility in drug development and pharmacological research (Cannito et al., 1990).

- In the domain of anticancer research, the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from amino and halo ketones, has been evaluated for their effects on cell proliferation and survival in leukemia models, demonstrating the role of thiophene-based compounds in the synthesis of potential anticancer agents (Temple et al., 1983).

Catalysis and Material Science

- Research into thiophene Schiff base compounds has revealed their effectiveness as corrosion inhibitors, providing insights into materials science for protecting metals against corrosion. These findings have practical implications in industrial applications where metal preservation is critical (Daoud et al., 2014).

- The electrochemical synthesis of polymers from thiophene derivatives, such as octanoic acid 2-thiophen-3-yl-ethyl ester, has shown promising electrochromic properties. These conducting polymers exhibit color changes and switching times suitable for applications in electrochromic devices, highlighting their potential in electronic and photonic technologies (Camurlu et al., 2005).

Chemical Synthesis and Drug Development

- An improved synthesis route for Clopidogrel, an antiplatelet medication, involves the use of thiophene derivatives, showcasing the critical role of such compounds in the synthesis of complex pharmaceuticals (Hu Jia-peng, 2012).

- The development of novel Schiff base ligands incorporating amino acids and thiophene units has led to the synthesis of metal complexes with significant antioxidant and enzyme inhibitory activities, illustrating the intersection of organic synthesis, coordination chemistry, and biological activity research (Ikram et al., 2015).

Safety And Hazards

Direcciones Futuras

The future directions for “2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride” and similar compounds could involve further exploration of their biological activities. Thiophene derivatives have shown a variety of properties and applications, including potential biological effects . Therefore, they could be the subject of future research in medicinal chemistry.

Propiedades

IUPAC Name |

2-(2-thiophen-2-ylethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c10-8(11)6-9-4-3-7-2-1-5-12-7;/h1-2,5,9H,3-4,6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAJPQUGJYMUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)

![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1532472.png)

![2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1532484.png)